- Preparation of aminobenzothiazolylsulfonamide derivatives as HIV protease inhibitors, World Intellectual Property Organization, , ,
Cas no 936221-73-7 (4-(Boc-amino)-1-cyclopentylpiperidine)

936221-73-7 structure
اسم المنتج:4-(Boc-amino)-1-cyclopentylpiperidine
كاس عدد:936221-73-7
وسط:C15H28N2O2
ميغاواط:268.395024299622
MDL:MFCD17014352
CID:1024546
PubChem ID:53255879
4-(Boc-amino)-1-cyclopentylpiperidine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate
- tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate
- 1,1-Dimethylethyl N-(1-cyclopentyl-4-piperidinyl)carbamate (ACI)
- (1-Cyclopentylpiperidin-4-yl)carbamic acid tert-butyl ester
- AT16061
- 936221-73-7
- DTXSID00693178
- tert-Butyl(1-cyclopentylpiperidin-4-yl)carbamate
- (1-Cyclopentyl-piperidin-4-yl)-carbamic acid tert-butyl ester
- 4-(BOC-Amino)-1-cyclopentylpiperidine
- MFCD17014352
- SCHEMBL542675
- tert-Butyl 1-cyclopentylpiperidin-4-ylcarbamate
- CS-0113698
- SB43654
- KS-6031
- XNNYFIMWBZGFIW-UHFFFAOYSA-N
- AKOS015999609
- 4-(Boc-amino)-1-cyclopentylpiperidine
-
- MDL: MFCD17014352
- نواة داخلي: 1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-8-10-17(11-9-12)13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,16,18)
- مفتاح Inchi: XNNYFIMWBZGFIW-UHFFFAOYSA-N
- ابتسامات: O=C(NC1CCN(C2CCCC2)CC1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 268.21500
- النظائر كتلة واحدة: 268.215078140g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 5
- تعقيدات: 298
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.8
- طوبولوجي سطح القطب: 41.6Ų
الخصائص التجريبية
- بسا: 45.06000
- لوغب: 3.06040
4-(Boc-amino)-1-cyclopentylpiperidine أمن المعلومات
4-(Boc-amino)-1-cyclopentylpiperidine بيانات الجمارك
- رمز النظام المنسق:2933399090
- بيانات الجمارك:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(Boc-amino)-1-cyclopentylpiperidine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184338-100mg |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 98% | 100mg |
¥592.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1015087-5g |
tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 98% | 5g |
$745 | 2024-06-06 | |
TRC | B603265-100mg |
4-(Boc-amino)-1-cyclopentylpiperidine |
936221-73-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Fluorochem | 063787-1g |
tert-Butyl 1-cyclopentylpiperidin-4-ylcarbamate |
936221-73-7 | 95% | 1g |
£200.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184338-5g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 98% | 5g |
¥6427.00 | 2024-04-24 | |
Fluorochem | 063787-10g |
tert-Butyl 1-cyclopentylpiperidin-4-ylcarbamate |
936221-73-7 | 95% | 10g |
£900.00 | 2022-03-01 | |
Alichem | A129006655-10g |
tert-Butyl (1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 95% | 10g |
$759.24 | 2023-08-31 | |
Aaron | AR00IIEI-100mg |
tert-butyl N-(1-cyclopentylpiperidin-4-yl)carbamate |
936221-73-7 | 98% | 100mg |
$62.00 | 2025-02-28 | |
A2B Chem LLC | AI62558-5g |
4-(BOC-Amino)-1-cyclopentylpiperidine |
936221-73-7 | 97% | 5g |
$209.00 | 2024-07-18 | |
A2B Chem LLC | AI62558-25g |
4-(BOC-Amino)-1-cyclopentylpiperidine |
936221-73-7 | 97% | 25g |
$532.00 | 2024-07-18 |
4-(Boc-amino)-1-cyclopentylpiperidine طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 48 h, rt; > 1 h, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, 0 °C → rt
المراجع
- Preparation of alkylcarbamoyl naphthalenyloxyoctenoylhydroxyamides as histone deacetylase (HDAC) inhibitors., World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- 2-(substituted-amino)-benzothiazole sulfonamide HIV protease inhibitors, United States, , ,
4-(Boc-amino)-1-cyclopentylpiperidine Raw materials
4-(Boc-amino)-1-cyclopentylpiperidine Preparation Products
4-(Boc-amino)-1-cyclopentylpiperidine الوثائق ذات الصلة
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
936221-73-7 (4-(Boc-amino)-1-cyclopentylpiperidine) منتجات ذات صلة
- 301225-58-1(1-Boc-4-Propylaminopiperidine)
- 534595-51-2(tert-Butyl 4-(Isopropylamino)piperidine-1-carboxylate)
- 147539-41-1(tert-butyl 4-(methylamino)piperidine-1-carboxylate)
- 412293-88-0(N-Boc-4-dimethylaminopiperidine)
- 73874-95-0(4-Boc-Aminopiperidine)
- 125541-12-0(1,4'-Bipiperidine-1'-carbonyl-1'-carboxylic Acid tert-Butyl Ester)
- 132234-69-6(tert-butyl N-[endo-8-azabicyclo[3.2.1]octan-3-yl]carbamate)
- 207405-68-3(tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 264905-39-7(tert-butyl 4-(ethylamino)piperidine-1-carboxylate)
- 2580243-82-7(3-{7-(benzyloxy)carbonyl-5H,6H,7H,8H-imidazo1,2-apyrazin-3-yl}propanoic acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:936221-73-7)4-(Boc-amino)-1-cyclopentylpiperidine

نقاء:99%/99%/99%
كمية:1g/5g/10g
الأسعار ($):186.0/508.0/750.0